
Pentachloronitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachloronitrosobenzene (PCNB) is a synthetic organic compound that is widely used as a fungicide and herbicide. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. PCNB is a potent pesticide that is used to control a wide range of plant diseases and pests, including fungi, bacteria, and insects.
Wirkmechanismus
The mechanism of action of Pentachloronitrosobenzene is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in fungal and plant cell wall synthesis. Pentachloronitrosobenzene also disrupts the cell membrane structure and function, leading to cell death. The exact molecular targets of Pentachloronitrosobenzene are still under investigation.
Biochemische Und Physiologische Effekte
Pentachloronitrosobenzene has been shown to have a wide range of biochemical and physiological effects on plants and fungi. It inhibits the growth and development of fungal and plant cells by disrupting cell wall synthesis and membrane function. Pentachloronitrosobenzene also affects the metabolism of plants and fungi by altering the activity of key enzymes involved in energy production and biosynthesis.
Vorteile Und Einschränkungen Für Laborexperimente
Pentachloronitrosobenzene is a potent pesticide that is widely used in agricultural and horticultural settings. Its high toxicity and broad-spectrum activity make it an ideal model compound for studying the effects of pesticides on biological systems. However, the use of Pentachloronitrosobenzene in laboratory experiments is limited by its high toxicity and potential environmental impact. Careful handling and disposal procedures are required to minimize the risk of exposure and contamination.
Zukünftige Richtungen
Future research on Pentachloronitrosobenzene should focus on the development of safer and more effective pesticides that can be used to control plant diseases and pests. New methods for synthesizing Pentachloronitrosobenzene and other nitroso compounds should be developed to improve yield and purity. The molecular targets of Pentachloronitrosobenzene and its effects on biological systems should be further investigated to better understand its mechanism of action. Finally, the environmental impact of Pentachloronitrosobenzene and other pesticides should be carefully evaluated to ensure their safe and sustainable use in agriculture and horticulture.
Synthesemethoden
Pentachloronitrosobenzene is synthesized by the reaction of p-chloronitrobenzene with sodium nitrite and hydrochloric acid. The reaction produces a mixture of nitroso and nitro compounds, which are then separated by fractional distillation. The nitroso compound is then treated with chlorine to produce Pentachloronitrosobenzene. The synthesis of Pentachloronitrosobenzene is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Wissenschaftliche Forschungsanwendungen
Pentachloronitrosobenzene has been extensively studied for its fungicidal and herbicidal properties. It is used to control a wide range of plant diseases and pests, including Fusarium wilt, Verticillium wilt, and Rhizoctonia solani. Pentachloronitrosobenzene is also used as a soil fumigant to control soil-borne pathogens and pests. In addition, Pentachloronitrosobenzene has been used as a model compound in the study of nitrosation reactions and their effects on biological systems.
Eigenschaften
CAS-Nummer |
13665-49-1 |
|---|---|
Produktname |
Pentachloronitrosobenzene |
Molekularformel |
C6Cl5NO |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-nitrosobenzene |
InChI |
InChI=1S/C6Cl5NO/c7-1-2(8)4(10)6(12-13)5(11)3(1)9 |
InChI-Schlüssel |
XDONTVVGRICUEF-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O |
Andere CAS-Nummern |
13665-49-1 |
Synonyme |
pentachloronitrosobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



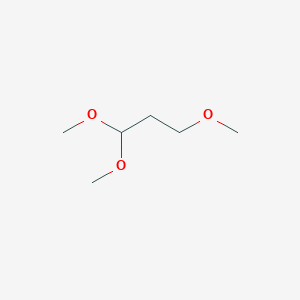

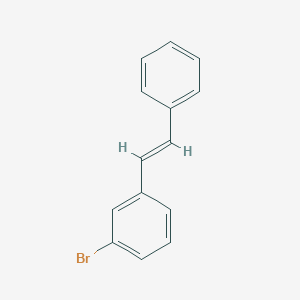

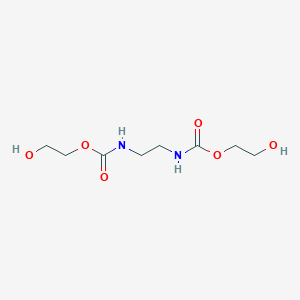
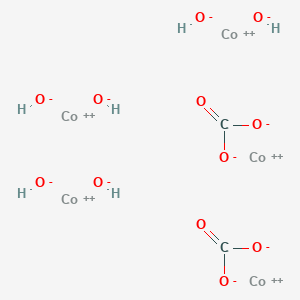
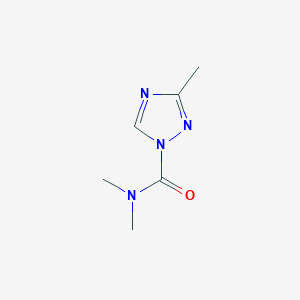
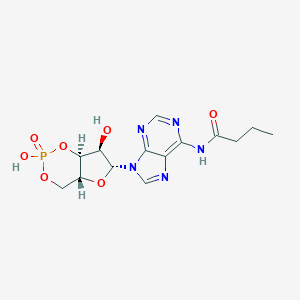
![[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate](/img/structure/B79594.png)
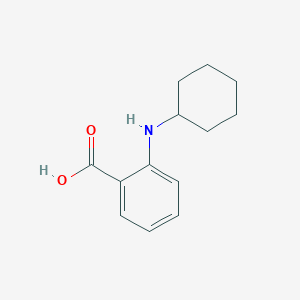
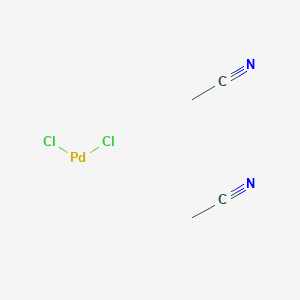

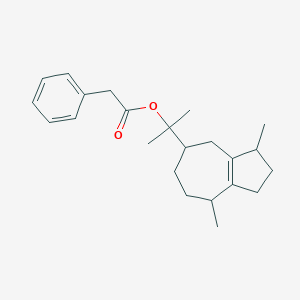
![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)